N-(3-chloro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-9-10-17(13-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFPFVXVAKXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 392.9 g/mol. Its structure features a thiophene ring, which is known for contributing to biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research efforts:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 3.79 | Induces apoptosis | |
| NCI-H460 | 12.50 | Inhibits Aurora-A kinase | |
| A549 | 42.30 | Autophagy induction | |
| Hep-2 | 3.25 | Cytotoxicity | |
| P815 | 17.82 | Cytotoxicity |
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for eliminating cancer cells.
- Aurora-A Kinase Inhibition : Inhibition of Aurora-A kinase has been identified as a significant pathway through which the compound exerts its anticancer effects, leading to cell cycle arrest and reduced proliferation.
- Autophagy : The compound also promotes autophagy in certain cell lines, which can contribute to its anticancer efficacy by degrading damaged cellular components.
Case Studies
Case Study 1: MCF7 Cell Line
In a study conducted by Wei et al., this compound was tested against the MCF7 breast cancer cell line. The results demonstrated an IC50 value of 3.79 µM, indicating significant cytotoxicity and potential as a therapeutic agent for breast cancer treatment.
Case Study 2: NCI-H460 Cell Line
Another study evaluated the compound's effects on the NCI-H460 lung cancer cell line, reporting an IC50 of 12.50 µM. The study suggested that the compound’s ability to inhibit Aurora-A kinase was a key factor in its effectiveness against lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
